3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(2-phenylethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(2-phenylethyl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O3S/c1-29(2)15-20-23(21(33)16-29)22(18-9-11-19(35-3)12-10-18)24-25(30)26(36-28(24)32-20)27(34)31-14-13-17-7-5-4-6-8-17/h4-12H,13-16,30H2,1-3H3,(H,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVZMXSDMCUTMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)NCCC4=CC=CC=C4)N)C5=CC=C(C=C5)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(2-phenylethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thienoquinoline Core: This step involves the cyclization of a suitable precursor to form the thienoquinoline core. The reaction conditions often include the use of strong acids or bases and elevated temperatures.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, where a suitable methoxyphenyl halide reacts with the thienoquinoline core.
Amination: The amino group is introduced through an amination reaction, typically using ammonia or an amine derivative.
Formation of the Carboxamide Group: The carboxamide group is formed through a condensation reaction between the thienoquinoline core and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(2-phenylethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Condensation: Condensation reactions can form larger molecules by combining the compound with other reactants.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halides, acids, and bases are often used as reagents in substitution reactions.
Condensation: Condensation reactions typically involve the use of acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(2-phenylethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs for various diseases.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(2-phenylethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural Analogs with Thienoquinoline Cores
Compound A7 : 4-(4-Methoxyphenyl)-2-methyl-N-(2-methylthiazol-4-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Molecular Weight : 407 g/mol.
- Key Differences: Substituents: Thiazole ring replaces the phenylethyl group; lacks 7,7-dimethyl and 3-amino groups. Synthesis Yield: 78% (higher than some analogs).
- Biological Relevance : Tested for cytotoxicity (MCF-7, A549 cells) and P-glycoprotein (P-gp) inhibition in MES-SA-DX5 cells .
Compound B7 : 4-(4-Methoxyphenyl)-2-methyl-N-(2-methylthiazol-4-yl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide
- Molecular Weight : 407 g/mol.
- Key Differences: Similar to A7 but with a tetrahydroquinoline instead of hexahydroquinoline.
- Activity : Moderate cytotoxicity (IC₅₀ ~10 µM in K562 leukemia cells) and P-gp inhibition at 25 µM .
Compound 5867-0049 : 3-amino-N-(3-methoxyphenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Molecular Weight : 501.6 g/mol (identical to the target compound).
- Key Differences : N-(3-Methoxyphenyl) instead of N-(2-phenylethyl).
- Implications : The 3-methoxy group may enhance polarity but reduce lipophilicity compared to the phenylethyl substituent .
Analogs with Varied Substitutions
Compound A5 : 4-(4-Chlorophenyl)-2-methyl-N-(2-methylthiazol-4-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Substituents : 4-Chlorophenyl replaces 4-methoxyphenyl; lacks 7,7-dimethyl.
- Activity : Higher yield (90%) but unremarkable cytotoxicity, highlighting the importance of methoxy groups for target interactions .
Compound B8 : 4-(3,4-Dimethoxyphenyl)-2-methyl-N-(5-methylthiazol-2-yl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide
- Substituents : 3,4-Dimethoxyphenyl and 5-methylthiazole.
- Activity : Enhanced P-gp inhibition (25 µM) due to increased polarity from dual methoxy groups .
3-Amino-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Substituents: Phenoxyphenyl instead of methoxyphenyl.
- Implications: Phenoxy groups may improve π-π stacking in hydrophobic binding pockets .
Structure-Activity Relationship (SAR) Insights
Methoxy Groups :
- 4-Methoxyphenyl (target compound) vs. 3,4-dimethoxyphenyl (B8): Dimethoxy analogs show higher polarity and improved P-gp inhibition but reduced lipophilicity .
Thiazole (A7, B7): Introduces hydrogen-bonding capacity, improving solubility but reducing membrane permeability .
3-Amino Group: Critical for hydrogen bonding in active sites (e.g., kinase inhibitors or DNA intercalation) .
Biological Activity
3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(2-phenylethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a complex organic compound belonging to the thienoquinoline class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antioxidant properties. This article reviews the current understanding of its biological activity based on diverse scientific sources.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 499.6 g/mol. Its structure features a thienoquinoline core with various functional groups that enhance its biological activity. The presence of the methoxyphenyl and amino groups is particularly significant for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been tested against various cancer cell lines, showing significant cytotoxic effects:
- Cell Lines Tested : Human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).
- Findings : The compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting its selective action against certain cancer types .
The mechanism of action appears to involve the modulation of key cellular pathways associated with cancer proliferation and survival.
Antioxidant Activity
The antioxidant properties of the compound have also been investigated. It has shown promising results in scavenging free radicals, which is crucial for protecting cells from oxidative stress:
- Testing Method : DPPH radical scavenging assay.
- Results : The compound demonstrated antioxidant activity comparable to that of ascorbic acid, indicating its potential utility in preventing oxidative damage in biological systems .
The biological effects of this compound are likely mediated through interactions with specific molecular targets including enzymes and receptors. These interactions can lead to alterations in signaling pathways that regulate cell growth and apoptosis.
Case Studies
-
Study on Anticancer Activity :
- Objective : Evaluate the efficacy against U-87 and MDA-MB-231 cell lines.
- Methodology : MTT assay was employed to determine cell viability.
- Outcome : The compound significantly reduced cell viability in U-87 cells at lower concentrations compared to MDA-MB-231 cells.
-
Study on Antioxidant Properties :
- Objective : Assess radical scavenging ability.
- Methodology : DPPH assay was utilized.
- Outcome : The compound exhibited strong antioxidant activity, highlighting its potential therapeutic applications in oxidative stress-related conditions.
Data Tables
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step protocols, including condensation, cyclization, and amide formation. For example, a related quinoline derivative () uses 4-methoxybenzaldehyde and substituted amines, catalyzed by p-toluenesulfonic acid or Lewis acids under reflux. Key optimization parameters include:
- Catalyst selection : Acidic catalysts improve cyclization efficiency.
- Temperature control : Maintaining 80–100°C during condensation prevents side reactions.
- Purification : Column chromatography with ethyl acetate/hexane mixtures (3:7 ratio) enhances purity ( ). Yield improvements (up to 65%) are achieved by incremental reagent addition and inert atmosphere use to minimize oxidation .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- NMR spectroscopy : H and C NMR confirm substituent positions, with methoxy protons resonating at δ 3.8–4.0 ppm and aromatic protons between δ 6.8–7.5 ppm ().
- X-ray crystallography : Resolves stereochemistry; e.g., hexahydroquinoline derivatives show chair conformations with dihedral angles of 85–90° between fused rings ().
- HPLC-MS : Validates purity (>95%) using C18 columns and acetonitrile/water gradients ().
Q. How do substituent variations (e.g., methoxy groups) influence physicochemical properties?
- Solubility : Methoxy groups enhance hydrophilicity, but bulky 2-phenylethylamide substituents reduce aqueous solubility. Use DMSO or ethanol for in vitro studies ().
- Stability : Electron-donating groups (e.g., methoxy) stabilize the quinoline core against oxidative degradation under ambient light ().
Advanced Research Questions
Q. What computational methods predict the compound’s binding affinities to biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., EGFR) or GPCRs. The methoxyphenyl group shows π-π stacking with Tyr104 residues in homology models ( ).
- DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to assess redox activity and charge transfer potential ( ).
Q. How should in vitro/in vivo studies be designed to evaluate pharmacokinetics?
- In vitro : Use Caco-2 cells for permeability assays (Papp < 1 × 10⁻⁶ cm/s indicates poor absorption). Microsomal stability tests (human liver microsomes) assess metabolic liability, with CYP3A4/2D6 inhibition assays ().
- In vivo : Administer 10 mg/kg IV/PO in rodent models. Plasma samples analyzed via LC-MS/MS at 0.5, 2, 6, and 24 hr post-dose to calculate AUC and half-life ().
Q. How can contradictions between in silico predictions and experimental bioactivity data be resolved?
- Re-evaluate target flexibility : Use induced-fit docking to account for protein conformational changes.
- Assay validation : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays.
- Metabolite screening : LC-HRMS identifies active metabolites that may explain discrepancies ( ).
Q. What SAR insights guide lead optimization for thienoquinoline derivatives?
- Methoxy position : Para-methoxy (vs. meta) enhances antimicrobial activity (MIC ~2 µg/mL against S. aureus) by improving membrane penetration ().
- Phenylethylamide chain : Substituting with smaller alkyl groups (e.g., ethyl) reduces cytotoxicity (IC50 from 1.2 µM to >10 µM in HepG2 cells) ( ).
Q. How does stereochemistry impact bioactivity, and what resolution techniques are recommended?
- Chiral centers : The 7,7-dimethyl group creates a rigid chair conformation, favoring binding to hydrophobic pockets (e.g., tubulin’s colchicine site).
- Resolution methods : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) or enzymatic resolution with lipases (e.g., Candida antarctica) ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
